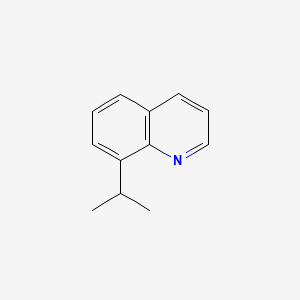

8-(Isopropyl)quinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-propan-2-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-9(2)11-7-3-5-10-6-4-8-13-12(10)11/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHUZGNYQXPESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30983190 | |

| Record name | 8-(Propan-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30983190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6457-30-3 | |

| Record name | 8-Isopropylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6457-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Isopropylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006457303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(Propan-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30983190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-(isopropyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-ISOPROPYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z67T58XO4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-(Isopropyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(Isopropyl)quinoline, a substituted quinoline derivative, is a molecule of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, and current applications, with a particular focus on its relevance in drug discovery and development. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and utilization of quinoline-based scaffolds.

Core Chemical Identity and Descriptors

This compound, systematically named 8-propan-2-ylquinoline, is an aromatic heterocyclic compound. The core structure consists of a quinoline ring system substituted with an isopropyl group at the 8th position. This substitution significantly influences its steric and electronic properties compared to the parent quinoline molecule, thereby affecting its reactivity and biological activity.

A critical point of clarification is the distinction between this compound and its isomers, such as 6-isopropylquinoline. Commercially available "isopropyl quinoline" is often a mixture of isomers, with the 6- and 8-isomers being common components.[1][2] For research and development purposes, particularly in drug discovery, obtaining the pure 8-isomer is often crucial, necessitating precise synthetic routes and purification protocols.

Table 1: Key Identifiers for this compound [3][4]

| Identifier | Value | Source |

| CAS Number | 6457-30-3 | PubChem[3] |

| IUPAC Name | 8-propan-2-ylquinoline | PubChem[3] |

| Molecular Formula | C₁₂H₁₃N | PubChem[3] |

| Molecular Weight | 171.24 g/mol | PubChem[3] |

| Canonical SMILES | CC(C)C1=CC=CC2=C1N=CC=C2 | PubChem[3] |

| InChI Key | FAHUZGNYQXPESZ-UHFFFAOYSA-N | PubChem[3] |

| European Community (EC) Number | 229-264-7 | ECHA[3] |

| FDA UNII | 1Z67T58XO4 | FDA[3] |

Physicochemical and Spectroscopic Profile

The physicochemical properties of this compound dictate its behavior in various chemical and biological systems. These properties are essential for designing experimental conditions, predicting its pharmacokinetic profile, and understanding its interactions with biological targets.

Table 2: Physicochemical Properties of Isopropyl Quinoline (Isomer Mixture/General)

| Property | Value | Source |

| Appearance | Yellow to brownish-yellow liquid (estimated) | The Good Scents Company[1] |

| Boiling Point | 100 °C at 0.50 mm Hg | The Good Scents Company[1] |

| Flash Point | 91.11 °C (196.00 °F) TCC | The Good Scents Company[1] |

| Specific Gravity | 1.01900 to 1.02500 @ 25.00 °C | The Good Scents Company[1] |

| Refractive Index | 1.58600 to 1.59300 @ 20.00 °C | The Good Scents Company[1] |

| Solubility | Soluble in alcohol; sparingly soluble in water (287 mg/L @ 20 °C) | The Good Scents Company[1] |

| logP (o/w) | 3.537 (estimated) | The Good Scents Company[1] |

| Vapor Pressure | 0.011000 mmHg @ 25.00 °C (estimated) | The Good Scents Company[1] |

Note: Some of the listed data pertains to "isopropyl quinoline," which may be a mixture of isomers. Therefore, these values should be considered as approximations for the pure 8-isomer.

Spectroscopic data is vital for the structural confirmation and purity assessment of this compound. While a detailed spectral analysis is beyond the scope of this guide, researchers can expect characteristic signals in ¹H NMR, ¹³C NMR, and Mass Spectrometry that correspond to the quinoline core and the isopropyl substituent.

Synthesis Methodologies: A Strategic Overview

The synthesis of substituted quinolines is a well-established field in organic chemistry, with several named reactions providing versatile routes to this scaffold.[5][6] The choice of a particular synthetic strategy for this compound depends on factors such as the availability of starting materials, desired scale, and regioselectivity.

One of the most classical and adaptable methods for quinoline synthesis is the Skraup synthesis .[5][7] This reaction involves the treatment of an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent. For the synthesis of this compound, 2-isopropylaniline would be the logical starting material.

Conceptual Synthesis Workflow: Modified Skraup Synthesis

The following diagram illustrates a conceptual workflow for the synthesis of this compound based on the Skraup reaction.

Caption: Conceptual workflow for the synthesis of this compound via a modified Skraup reaction.

Detailed Experimental Protocol: A Hypothetical Approach

Disclaimer: This protocol is a hypothetical representation and should be optimized and validated in a laboratory setting.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, cautiously add concentrated sulfuric acid to 2-isopropylaniline while cooling in an ice bath.

-

Addition of Reagents: To this mixture, add an oxidizing agent (e.g., nitrobenzene) followed by the slow, dropwise addition of glycerol.

-

Heating and Reflux: Heat the reaction mixture to approximately 120-140°C and maintain reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Research and Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic activities.[8][9] These activities include antibacterial, antifungal, antimalarial, anticancer, and anti-inflammatory properties.[6][10] The substitution pattern on the quinoline ring is a key determinant of its biological activity.

While specific applications of this compound are less documented than for other quinoline derivatives like 8-hydroxyquinoline, its structural motifs suggest potential for exploration in several areas:

-

Anticancer Drug Discovery: Many quinoline-based compounds exhibit anticancer properties by targeting various cellular pathways, including apoptosis, cell cycle arrest, and angiogenesis.[10] The lipophilic isopropyl group at the 8-position could enhance membrane permeability and interaction with hydrophobic pockets of target proteins.

-

Antimicrobial Agents: The quinoline ring is a core component of several antibacterial and antifungal drugs.[8] Novel derivatives are continuously being explored to combat drug-resistant pathogens.

-

Ligands for Metal Complexes: The nitrogen atom in the quinoline ring can coordinate with metal ions, making quinoline derivatives useful as ligands in coordination chemistry. 8-substituted quinolines can form stable complexes with various metals, which may have applications in catalysis or as therapeutic agents.[11]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. The available safety data for isopropyl quinoline indicates that it can be harmful if swallowed and is toxic in contact with skin.[1][12] It is also reported to cause skin and eye irritation.[12]

Table 3: GHS Hazard Statements for Isopropyl Quinoline [3][12]

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H310 | Fatal in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

Personal Protective Equipment (PPE) and Handling Guidelines:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Eye Protection: Wear chemical safety goggles or a face shield.[12]

-

Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.[12]

-

Respiratory Protection: If working with aerosols or in poorly ventilated areas, use a certified respirator.

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12]

In case of exposure, seek immediate medical attention. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[12][13]

Conclusion

This compound is a valuable chemical entity with significant potential for further investigation, particularly in the realm of drug discovery. Its unique structural features, stemming from the isopropyl substitution on the quinoline core, warrant a deeper exploration of its biological activity and potential therapeutic applications. This guide has provided a foundational understanding of its chemical properties, synthesis, and safety considerations to aid researchers in their future endeavors with this promising molecule.

References

-

The Good Scents Company. (n.d.). isopropyl quinoline, 135-79-5. Retrieved from [Link]

-

Givaudan. (n.d.). Isopropyl Quinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Isopropylquinoline. PubChem. Retrieved from [Link]

- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C12H13N). Retrieved from [Link]

-

MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 5049. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(19), 6296. Retrieved from [Link]

-

Frontiers. (2022). Review on recent development of quinoline for anticancer activities. Frontiers in Chemistry, 10, 968922. Retrieved from [Link]

-

PENTA. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

- Google Patents. (2016). CN105622503A - Synthesis method of 8-hydroxyquinoline.

-

Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20739-20757. Retrieved from [Link]

-

Springer. (2023). Current progress toward synthetic routes and medicinal significance of quinoline. Medicinal Chemistry Research, 32(9), 1645-1664. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 8-ISOPROPYLQUINOLINE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

Sources

- 1. isopropyl quinoline, 135-79-5 [thegoodscentscompany.com]

- 2. Isopropyl Quinoline | Givaudan [givaudan.com]

- 3. 8-Isopropylquinoline | C12H13N | CID 80933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. iipseries.org [iipseries.org]

- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 7. CN105622503A - Synthesis method of 8-hydroxyquinoline - Google Patents [patents.google.com]

- 8. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 11. mdpi.com [mdpi.com]

- 12. vigon.com [vigon.com]

- 13. pentachemicals.eu [pentachemicals.eu]

An In-depth Technical Guide to the Steric and Electronic Effects of the 8-Isopropyl Group on the Quinoline Ring

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unique Perturbation of the 8-Position

In the vast landscape of heterocyclic chemistry, the quinoline scaffold stands as a cornerstone, integral to a myriad of pharmaceuticals, agrochemicals, and functional materials. Its reactivity and biological activity are intricately modulated by the nature and position of its substituents. Among these, the C8 position presents a unique steric environment due to its proximity to the heterocyclic nitrogen atom, a phenomenon often referred to as a peri-interaction. This guide delves into the profound steric and electronic consequences of introducing a bulky isopropyl group at this strategic position, creating 8-isopropylquinoline.

The Defining Influence of the peri-Interaction

The quinoline ring system, analogous to naphthalene, exhibits significant steric strain when substituents are placed at the 8-position. This is due to the close proximity of the C8 substituent and the lone pair of electrons on the nitrogen atom at position 1.[1] This peri-interaction forces the substituent to occupy a specific conformational space, leading to distortions in the planarity of the quinoline ring and influencing the electronic properties of the entire molecule.

The isopropyl group, with its two methyl groups, is substantially bulkier than a simple methyl or ethyl group. This steric bulk exacerbates the peri-strain, leading to a number of predictable and observable consequences that we will explore in detail.

Synthesis of 8-Isopropylquinoline: A Practical Approach

While several methods exist for the synthesis of quinolines, the Skraup synthesis remains a robust and widely applicable method for the preparation of 8-alkylquinolines.[2][3] The Friedländer synthesis is another viable, often complementary, approach.[4][5]

Recommended Synthetic Protocol: Modified Skraup Synthesis

The Skraup synthesis involves the reaction of an aromatic amine with glycerol, an oxidizing agent (traditionally the corresponding nitro compound or arsenic acid), and a dehydrating agent (concentrated sulfuric acid).[6] For the synthesis of 8-isopropylquinoline, 2-isopropylaniline is the key starting material.

Causality of Experimental Choices:

-

Starting Material: 2-isopropylaniline is chosen to ensure the isopropyl group is positioned at the 8-position of the resulting quinoline ring.

-

Glycerol: Dehydrates in situ to form acrolein, which undergoes a Michael addition with the aniline.

-

Oxidizing Agent: Ferrous sulfate is often added to moderate the traditionally vigorous reaction. Nitrobenzene or arsenic acid can be used, but require careful temperature control to prevent runaway reactions.

-

Sulfuric Acid: Acts as both a dehydrating agent and a catalyst for the cyclization and dehydration steps.

Step-by-Step Experimental Protocol:

-

Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add 150 mL of concentrated sulfuric acid.

-

Addition of Reactants: To the stirred sulfuric acid, slowly add 50 g of 2-isopropylaniline, ensuring the temperature does not exceed 120°C.

-

Glycerol Addition: Once the aniline is fully dissolved and the temperature is stable, add 120 g of glycerol.

-

Oxidizing Agent: Slowly and carefully add 40 g of ferrous sulfate heptahydrate to the mixture.

-

Heating: Heat the reaction mixture to 140-150°C for 3 hours. The reaction is exothermic and should be monitored closely.

-

Work-up: Allow the mixture to cool to below 100°C and then cautiously pour it onto 1 L of ice.

-

Neutralization: Neutralize the acidic solution with concentrated sodium hydroxide solution until it is strongly alkaline. This will precipitate the crude product.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 200 mL).

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude 8-isopropylquinoline can be purified by vacuum distillation.

Self-Validating System: The purity of the synthesized 8-isopropylquinoline should be verified by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight and by ¹H and ¹³C NMR spectroscopy to confirm the structure.

Quantifying the Steric and Electronic Effects

The introduction of the 8-isopropyl group induces significant, quantifiable changes to the geometry and electronic nature of the quinoline ring.

Steric Effects: A Tale of Distortion

The steric clash between the isopropyl group and the quinoline nitrogen's lone pair forces a distortion of the quinoline ring from planarity. This can be observed through X-ray crystallography and computational modeling. While a crystal structure for 8-isopropylquinoline is not publicly available, data from analogous 8-substituted quinolines and peri-substituted naphthalenes, along with computational chemistry, can provide a clear picture.

Expected Structural Parameters:

| Parameter | Expected Value for 8-Isopropylquinoline | Comparison with Unsubstituted Quinoline |

| C7-C8-C(isopropyl) bond angle | > 120° | Larger due to steric repulsion |

| N1-C8a-C8-C(isopropyl) dihedral angle | Non-zero | 0° in a perfectly planar system |

| C8-C(isopropyl) bond length | Standard C-C single bond length | - |

| Out-of-plane distortion of the carbocyclic ring | Significant | Planar |

Experimental Workflow: Computational Modeling (DFT)

To obtain quantitative data on these steric parameters, Density Functional Theory (DFT) calculations are the method of choice.

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

-

Method: B3LYP functional with a 6-311+G(d,p) basis set is a reliable combination for geometry optimization of organic molecules.[7][8]

-

Procedure:

-

Build the 3D structure of 8-isopropylquinoline.

-

Perform a geometry optimization calculation to find the lowest energy conformation.

-

From the optimized structure, measure the key bond lengths, bond angles, and dihedral angles.

-

Perform a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies).

-

Electronic Effects: Modulating Basicity

Alkyl groups are generally considered to be weakly electron-donating through an inductive effect (+I). This effect would be expected to increase the electron density on the quinoline ring and, consequently, increase the basicity of the nitrogen atom. However, the steric hindrance of the 8-isopropyl group can interfere with the solvation of the protonated quinolinium cation, which can counteract the electronic effect.

Measuring Basicity: pKa Determination

The most direct way to quantify the electronic effect on the nitrogen's basicity is to measure the pKa of its conjugate acid.

Step-by-Step Experimental Protocol (Potentiometric Titration):

-

Sample Preparation: Prepare a standard solution of 8-isopropylquinoline (e.g., 0.01 M) in a suitable solvent system (e.g., 50:50 ethanol:water).

-

Titration Setup: Use a calibrated pH meter with a glass electrode and a micro-burette.

-

Titrant: A standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Procedure:

-

Place a known volume of the 8-isopropylquinoline solution in a beaker with a magnetic stirrer.

-

Record the initial pH.

-

Add the acid titrant in small, known increments, recording the pH after each addition.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point.

-

Expected pKa Values:

| Compound | Expected pKa | Rationale |

| Quinoline | ~4.9 | Baseline basicity |

| 8-Methylquinoline | Slightly higher than quinoline | +I effect of the methyl group |

| 8-Isopropylquinoline | Likely similar to or slightly lower than 8-methylquinoline | The +I effect is offset by steric hindrance to solvation of the conjugate acid. |

Spectroscopic Characterization: Unveiling the Structure

NMR spectroscopy is an indispensable tool for confirming the structure of 8-isopropylquinoline and for probing the electronic environment of the quinoline ring.

¹H and ¹³C NMR Spectroscopy

The chemical shifts of the protons and carbons in 8-isopropylquinoline are influenced by both the steric and electronic effects of the isopropyl group.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

Quinoline Protons: The protons on the quinoline ring will appear in the aromatic region (δ 7.0-9.0 ppm). The H2 proton is typically the most deshielded. The steric compression from the isopropyl group may cause a downfield shift for the H7 proton.

-

Isopropyl Protons: A septet for the methine proton (CH) around δ 3.0-3.5 ppm and a doublet for the six methyl protons (CH₃) around δ 1.3-1.5 ppm.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

-

Quinoline Carbons: The carbon atoms of the quinoline ring will resonate in the aromatic region (δ 120-150 ppm).

-

Isopropyl Carbons: The methine carbon will appear around δ 25-35 ppm, and the methyl carbons will be further upfield.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-20 mg of purified 8-isopropylquinoline in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

2D NMR: To unambiguously assign all proton and carbon signals, acquire 2D NMR spectra, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[9][10]

Reactivity of 8-Isopropylquinoline: A Sterically Hindered System

The steric bulk of the 8-isopropyl group significantly influences the reactivity of the quinoline ring, particularly in reactions involving the nitrogen atom or the C8 position.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the quinoline ring typically occurs on the benzene ring, with a preference for the 5- and 8-positions.[11] The pyridine ring is deactivated towards EAS due to the electron-withdrawing nature of the protonated nitrogen under acidic conditions.

For 8-isopropylquinoline, the 8-position is blocked. Therefore, electrophilic substitution is expected to occur predominantly at the 5-position. The steric hindrance of the 8-isopropyl group may also influence the rate of reaction at the 5-position.

Example: Nitration

The nitration of quinoline yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[11] In the case of 8-isopropylquinoline, the primary product is expected to be 5-nitro-8-isopropylquinoline.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (NAS) on the quinoline ring is favored on the electron-deficient pyridine ring, typically at the 2- and 4-positions, especially if a good leaving group is present. The 8-isopropyl group is not expected to have a significant direct electronic effect on the pyridine ring, but its steric bulk could potentially hinder the approach of a nucleophile to the 2-position to a small extent.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

Caption: Logical relationship between steric and electronic effects of the 8-isopropyl group and the resulting reactivity of the quinoline ring.

Caption: Simplified workflow of the Skraup synthesis for 8-isopropylquinoline.

Conclusion: A Powerful Tool for Molecular Design

The 8-isopropyl group imparts a unique and powerful combination of steric and electronic effects on the quinoline ring. The significant steric hindrance due to the peri-interaction leads to a distorted, non-planar ring system and dictates the regioselectivity of electrophilic aromatic substitution reactions. The electronic effect, a combination of the inductive electron-donating nature of the alkyl group and the counteracting steric hindrance to solvation, modulates the basicity of the quinoline nitrogen.

Understanding and harnessing these effects is paramount for researchers in drug development and materials science. The ability to precisely control the three-dimensional shape and electronic properties of the quinoline scaffold through substitution at the 8-position provides a valuable tool for the rational design of novel molecules with tailored properties. This guide has provided the foundational knowledge and practical protocols to empower scientists to explore and exploit the unique chemistry of 8-isopropylquinoline.

References

-

8-Isopropylquinoline | C12H13N | CID 80933 - PubChem. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. (2024). AVESIS. Retrieved January 26, 2026, from [Link]

-

Evidence of steric factors in the fungitoxic mechanisms of 8-quinolinol and its 5- and 7-halogenated analogues. (1979). PubMed. Retrieved January 26, 2026, from [Link]

-

8-Methylquinoline | C10H9N | CID 11910 - PubChem. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

The 12-l. flask is then connected with the steam-distillation apparatus shown in. (n.d.). Organic Syntheses Procedure. Retrieved January 26, 2026, from [Link]

-

Why does the nitration of quinoline occur at the 5 (and 8) position? (2022). Chemistry Stack Exchange. Retrieved January 26, 2026, from [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved January 26, 2026, from [Link]

-

CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. (n.d.). UNCW Institutional Repository. Retrieved January 26, 2026, from [Link]

-

computational study of molecular geometry, electronic properties and reactivity parameters of deltamethrin: a dft analysis. (2024). ResearchGate. Retrieved January 26, 2026, from [Link]

-

The Nitrite-Scavenging Properties of Catechol, Resorcinol, and Hydroquinone: A Comparative Study on Their Nitration and Nitrosation Reactions. (2019). PubMed. Retrieved January 26, 2026, from [Link]

-

8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2019). PubMed Central. Retrieved January 26, 2026, from [Link]

-

isopropyl quinoline, 135-79-5. (n.d.). The Good Scents Company. Retrieved January 26, 2026, from [Link]

-

(PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2007). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Computational Study of Elastic, Structural, Electronic, and Optical Properties of GaMF3 (M = Be and Ge) Fluoroperovskites, Based on Density Functional Theory. (2022). MDPI. Retrieved January 26, 2026, from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 26, 2026, from [Link]

-

Investigations into the ligand steric and electronic effects of Ru-catalyzed C–H bond arylation directed by 8-aminoquinoline as a bidentate-directing group. (2020). Sultan Qaboos University House of Expertise. Retrieved January 26, 2026, from [Link]

-

The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved January 26, 2026, from [Link]

-

1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. (2018). Nanalysis. Retrieved January 26, 2026, from [Link]

-

The Skraup Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). MDPI. Retrieved January 26, 2026, from [Link]

-

8-isopropyl quinoline, 6457-30-3. (n.d.). The Good Scents Company. Retrieved January 26, 2026, from [Link]

-

Steric effects on mesomerism VIII : Benzoquinuclidine, an aromatic amine without mesomeric interaction between the benzene ring and the amino group. (1951). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Supplementary Information. (2018). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

-

Friedländer Quinoline Synthesis. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

The Skraup Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved January 26, 2026, from [Link]

-

Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. (2023). Green Chemistry (RSC Publishing). Retrieved January 26, 2026, from [Link]

-

Advances in polymer based Friedlander quinoline synthesis. (2021). TÜBİTAK Academic Journals. Retrieved January 26, 2026, from [Link]

Sources

- 1. Evidence of steric factors in the fungitoxic mechanisms of 8-quinolinol and its 5- and 7-halogenated analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iipseries.org [iipseries.org]

- 3. organicreactions.org [organicreactions.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. organicreactions.org [organicreactions.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 8. researchgate.net [researchgate.net]

- 9. tsijournals.com [tsijournals.com]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

Introduction: Understanding the Compound and its Context

An In-Depth Technical Guide to the Safe Handling of 8-(Isopropyl)quinoline

This compound, often supplied as a mixture with its 6-isopropyl isomer (CAS No. 135-79-5), is an aromatic heterocyclic compound.[1] Due to its potent, earthy, and woody odor profile, its primary application is within the fragrance industry, where it serves as a high-impact modifier in masculine chypres, leather accords, and tobacco blends.[2][3] While its utility in formulation is significant, its structural similarity to quinoline—a compound with known, severe health hazards—and its own distinct toxicological profile demand a rigorous and informed approach to safety.

This guide is designed for researchers, chemists, and drug development professionals who may handle this compound. It moves beyond mere procedural recitation to provide a framework for risk assessment and management grounded in the compound's specific chemical and toxicological properties. The causality behind each recommendation is explained to foster a culture of intrinsic safety, where protocols are not just followed but understood.

Comprehensive Hazard Analysis: A Profile of High Concern

A thorough understanding of the hazards associated with this compound is the foundation of its safe handling. The primary risks are not trivial; they involve high acute toxicity, particularly through dermal contact, and potential long-term health effects.

The Globally Harmonized System (GHS) classification, derived from safety data sheets (SDS), provides a standardized summary of the key hazards.[1]

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Dermal | Skull and Crossbones | Danger | H310: Fatal in contact with skin[1] |

| Acute Toxicity, Oral | Skull and Crossbones | Danger | H302: Harmful if swallowed[1] |

| Skin Irritation | Exclamation Mark | Warning | H315: Causes skin irritation[1][2] |

| Eye Irritation | Exclamation Mark | Warning | H319: Causes serious eye irritation[1] |

| Flammable Liquids | Flame | Warning | Combustible liquid[1] |

Acute Toxicity: The Primary and Most Severe Risk

The most critical hazard associated with this compound is its acute dermal toxicity. The classification "Fatal in contact with skin" signifies that even small quantities absorbed through the skin can be life-threatening.[1] This is substantiated by a dermal LD50 in rabbits of just 160 mg/kg.[2] For perspective, this means a few milliliters could be a lethal dose for an adult. This hazard dictates the most stringent requirements for personal protective equipment (PPE) and emergency response.

Oral toxicity is also significant, with an oral LD50 in rats of 940 mg/kg, classifying it as "Harmful if swallowed".[1][2] While inhalation toxicity data is incomplete, the vapors are known to irritate the eyes, nose, and throat.[1][4]

Carcinogenicity and Mutagenicity: The Precautionary Principle

Expert Insight: In the absence of comprehensive data for a derivative, the toxicological profile of the parent compound must inform the risk assessment. Therefore, it is scientifically prudent and ethically necessary to handle this compound as a potential carcinogen and mutagen with extreme caution.[8] All contact should be minimized to the lowest possible level.

Physicochemical and Environmental Hazards

This compound is a combustible liquid with a flash point of 91.1°C (196.0°F), meaning it can ignite if exposed to an ignition source at or above this temperature.[1] It is also classified as toxic to aquatic life with long-lasting effects, necessitating careful containment and disposal to prevent environmental release.[5][6][7]

| Property | Value | Source |

| Flash Point | 91.1 °C (196.0 °F) Closed Cup | [1] |

| Oral LD50 (rat) | 940 mg/kg | [2] |

| Dermal LD50 (rabbit) | 160 mg/kg | [2] |

| Occupational Exposure Limit | No specific limit established. The AIHA WEEL for parent quinoline is 0.001 ppm (8-hr TWA). | [8] |

A Risk Mitigation Framework: The Hierarchy of Controls

Effective safety management relies on a multi-layered approach to risk reduction, known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Applying this to this compound provides a clear, logical system for ensuring laboratory safety.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Elimination/Substitution: In a research context, if a less hazardous chemical can achieve the same scientific objective, it should be considered. However, when this compound is required, the subsequent controls are mandatory.

-

Engineering Controls: This is the primary method for controlling the inhalation hazard. All work with this compound must be performed in a certified chemical fume hood to contain vapors.[9][10] All equipment used must be properly grounded to prevent static discharge, given the compound's combustibility.[1]

-

Administrative Controls: These are the work practices that support safety. This includes developing detailed Standard Operating Procedures (SOPs), providing thorough training on the specific hazards, prohibiting eating, drinking, or smoking in the lab, and ensuring work is never performed alone.[1][2]

-

Personal Protective Equipment (PPE): PPE is the last line of defense and is absolutely critical due to the severe skin and eye hazards. It does not reduce the hazard itself but provides a barrier.

Standard Operating Procedures for Safe Handling

The following protocols are based on the compound's hazard profile and represent the minimum standard for its safe use.

Required Personal Protective Equipment (PPE)

Given the "Fatal in contact with skin" classification, PPE selection cannot be casual.

-

Hand Protection: Wear double gloves. The inner glove provides basic protection, while the outer glove should be of a material with a high resistance to aromatic nitrogen heterocycles. Materials like Silver Shield®/4H® or equivalent are recommended for the parent compound, quinoline.[8] Always check the glove manufacturer's specifications for breakthrough time and discard gloves immediately upon any sign of contamination.

-

Eye and Face Protection: Wear tight-sealing chemical safety goggles and a full-face shield.[9] This combination protects against both splashes and vapor exposure to the eyes.

-

Body Protection: A buttoned lab coat is mandatory. When handling larger quantities (>50 mL), a chemically resistant apron and sleeves are required to protect against spills and splashes.[9] All protective clothing must be removed immediately if contaminated.

Laboratory Handling Protocol

-

Preparation: Before starting, ensure a chemical spill kit with appropriate absorbent material (e.g., vermiculite, dry sand) is accessible.[1][9] Confirm the chemical fume hood is functioning correctly.

-

Aliquotting and Transfer: Conduct all transfers of the chemical inside the fume hood. Use grounded equipment and take precautions against static discharge.[1]

-

Heating: Avoid heating near open flames or other ignition sources.[1]

-

Post-Handling: After use, wash hands and forearms thoroughly with soap and water, even after removing gloves.[1] Decontaminate all surfaces within the fume hood.

-

Storage: Store this compound in a tightly closed container in a cool, dry, well-ventilated area designated for toxic and combustible materials.[1][9][11] Ensure it is stored away from direct sunlight, heat, and incompatible materials such as strong oxidizing agents and strong acids.[1][10]

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

First Aid Measures

-

Skin Contact: This is a medical emergency. Immediately remove all contaminated clothing, shoes, and jewelry.[1] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] Call emergency medical services immediately.[1]

-

Eye Contact: Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Call a poison control center or emergency medical services immediately.[1]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (using a barrier device).[9] Seek immediate medical attention.

Spill Management Workflow

All spills must be treated as serious incidents. The following workflow outlines the decision-making process for a spill occurring inside a laboratory.

Caption: A decision workflow for managing a spill of this compound.

Waste Disposal

All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, are considered hazardous waste.[1]

-

Never dispose of this chemical down the drain or in regular trash.[1][5]

-

Collect all waste in designated, sealed, and properly labeled hazardous waste containers.

-

Follow all local, state, and federal regulations for the disposal of toxic organic chemical waste.[1][7][12]

Conclusion

This compound is a valuable compound in specific applications but presents severe health and safety risks that must be managed with diligence and expertise. The high acute dermal toxicity is the most immediate danger, while the potential for long-term health effects necessitates handling it as a possible carcinogen. Adherence to the hierarchy of controls—prioritizing engineering controls like fume hoods and mandating specific, high-level PPE—is non-negotiable. By understanding the rationale behind these safety protocols, researchers can create a self-validating system of safety that protects themselves, their colleagues, and the environment.

References

- isopropyl quinoline safety data sheet - SDS US. (2020).

- Quinoline - Hazardous Substance Fact Sheet.New Jersey Department of Health.

- Safety Data Sheet: quinoline. (2019). Chemos GmbH&Co.KG.

- Quinoline - SAFETY D

- Isopropyl Quinoline.Givaudan.

- Material Safety Data Sheet - Quinoline, 96%.Fisher Scientific.

- isopropyl quinoline, 135-79-5.The Good Scents Company.

- QUINOLINE FOR SYNTHESIS.Loba Chemie.

- Safety d

- SAFETY DATA SHEET - Quinoline. (2025). Fisher Scientific.

- Quinoline.U.S. Environmental Protection Agency (EPA).

- Preparation and Properties of Quinoline.Chemtalk.

- Isopropyl Quinoline.

- MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1.

Sources

- 1. vigon.com [vigon.com]

- 2. isopropyl quinoline, 135-79-5 [thegoodscentscompany.com]

- 3. fraterworks.com [fraterworks.com]

- 4. epa.gov [epa.gov]

- 5. chemos.de [chemos.de]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. lobachemie.com [lobachemie.com]

- 8. nj.gov [nj.gov]

- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 10. fishersci.com [fishersci.com]

- 11. fr.cpachem.com [fr.cpachem.com]

- 12. cleanchemlab.com [cleanchemlab.com]

Methodological & Application

Strategic Synthesis of 8-(Isopropyl)quinoline via the Friedländer Annulation: A Detailed Protocol for Pharmaceutical Research and Development

Application Note: A-08iQ

Introduction: The Significance of the Quinoline Scaffold

The quinoline motif is a cornerstone in medicinal chemistry, forming the structural core of a vast array of pharmacologically active compounds.[1] From the potent antimalarial properties of chloroquine and tafenoquine to the broad-spectrum antibiotic activity of ciprofloxacin, the quinoline scaffold is a privileged structure in drug design.[1][2] Specifically, 8-substituted quinolines, such as 8-hydroxyquinoline and its derivatives, have garnered significant attention for their diverse biological activities, including anticancer, neuroprotective, antifungal, and anti-HIV properties.[3][4][5] The isopropyl group at the 8-position can modulate lipophilicity and steric interactions, potentially enhancing binding affinity to biological targets. This application note provides a comprehensive guide to the synthesis of 8-(Isopropyl)quinoline, a key intermediate for the development of novel therapeutics, utilizing the robust and versatile Friedländer annulation reaction.

The Friedländer Annulation: A Powerful Tool for Quinoline Synthesis

First reported by Paul Friedländer in 1882, this reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone, to form a quinoline derivative.[6][7] The reaction can be catalyzed by either acids or bases.[8][9] The simplicity and efficiency of the Friedländer synthesis have made it a widely adopted method for constructing the quinoline ring system.[10]

Mechanistic Insights

Two primary mechanistic pathways are proposed for the Friedländer reaction.[6]

-

Aldol Condensation Pathway: The reaction initiates with an aldol condensation between the 2-amino substituted carbonyl compound and the ketone. The resulting aldol adduct undergoes dehydration, followed by intramolecular cyclization and a second dehydration step to yield the quinoline product.[6]

-

Schiff Base Pathway: Alternatively, the reaction can proceed through the initial formation of a Schiff base between the 2-amino group and the carbonyl of the ketone. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the final quinoline.[6][8]

The choice of catalyst and reaction conditions can influence which pathway is favored.

Strategic Synthesis of this compound

The synthesis of this compound via the Friedländer reaction requires two key starting materials: 2-amino-isopropylbenzene (or a derivative with a carbonyl group ortho to the amino group) and a suitable 1,3-dicarbonyl compound or a ketone with an α-methylene group.[11]

Reactant Selection and Rationale

-

Amino Component: 2-amino-3-isopropylbenzaldehyde is the ideal starting material. The isopropyl group at the 3-position of the aniline derivative will become the 8-substituent in the final quinoline product. The ortho-amino aldehyde functionality is crucial for the intramolecular cyclization.

-

Carbonyl Component: Acetone (propan-2-one) is a simple and effective carbonyl component that will provide the C2 and C3 atoms of the quinoline ring.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from 2-amino-3-isopropylbenzaldehyde and acetone, employing an acid catalyst.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| 2-amino-3-isopropylbenzaldehyde | ≥97% purity |

| Acetone | ACS grade, anhydrous |

| p-Toluenesulfonic acid (p-TsOH) | Monohydrate, ≥98.5% |

| Toluene | Anhydrous, ≥99.8% |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution |

| Anhydrous magnesium sulfate (MgSO₄) | Granular |

| Round-bottom flask with reflux condenser | Standard laboratory glassware |

| Magnetic stirrer with heating mantle | Standard laboratory equipment |

| Separatory funnel | Standard laboratory glassware |

| Rotary evaporator | Standard laboratory equipment |

| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ |

| Column chromatography supplies | Silica gel, appropriate solvents |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-isopropylbenzaldehyde (10.0 g, 61.3 mmol).

-

Solvent and Reagent Addition: Add anhydrous toluene (100 mL) and acetone (8.9 g, 153 mmol, 2.5 equivalents). Stir the mixture to dissolve the starting material.

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (1.16 g, 6.13 mmol, 0.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 hexanes:ethyl acetate).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Neutralization: Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst.

-

Extraction: Wash the organic layer with brine (50 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a yellow to brownish-yellow liquid.[12]

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

| Parameter | Expected Value/Observation |

| Appearance | Yellow to brownish-yellow liquid[12] |

| Molecular Formula | C₁₂H₁₃N |

| Molecular Weight | 171.24 g/mol |

| Boiling Point | 100 °C @ 0.50 mm Hg[12] |

| Refractive Index | 1.58600 to 1.59300 @ 20.00 °C[12] |

| ¹H NMR | Consistent with the structure of this compound |

| ¹³C NMR | Consistent with the structure of this compound |

| Mass Spectrometry | m/z = 171.10 [M]⁺ |

Safety and Handling Precautions

-

This compound is harmful if swallowed and toxic in contact with skin. It also causes skin and serious eye irritation.[13]

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toluene is flammable and toxic. Avoid inhalation and contact with skin.

-

p-Toluenesulfonic acid is corrosive. Handle with care.

Troubleshooting and Optimization

-

Low Yield: If the yield is low, consider increasing the reaction time or using a different acid catalyst, such as trifluoroacetic acid or a Lewis acid like zinc chloride.[6][14]

-

Incomplete Reaction: Ensure that anhydrous solvents and reagents are used, as water can interfere with the reaction.

-

Side Product Formation: Purification by column chromatography is essential to remove any side products. The choice of eluent for chromatography may need to be optimized.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Conclusion

The Friedländer annulation provides a direct and efficient route for the synthesis of this compound. This application note offers a detailed and practical protocol for researchers in drug discovery and development. The strategic choice of starting materials and optimized reaction conditions are key to achieving a successful synthesis. The resulting this compound is a valuable building block for the creation of novel quinoline-based therapeutics with a wide range of potential applications.

References

-

Wikipedia. Friedländer synthesis.

-

PubMed. Different catalytic approaches of Friedländer synthesis of quinolines.

-

Organic Chemistry Portal. Friedlaender Synthesis.

-

Benchchem. 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development.

-

ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.

-

Green Chemistry (RSC Publishing). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis.

-

Organic Reactions. The Friedländer Synthesis of Quinolines.

-

NIH. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed Central.

-

ResearchGate. Mechanism of Friedlander reaction. | Download Scientific Diagram.

-

Digital Commons @ Liberty University. Synthesis of Isopropyl Benzene Using the Wolff-Kishner Reduction of Benzaldehydes.

-

ACS Publications. Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions.

-

Sigma-Aldrich. 8-Isopropylquinoline N-oxide 97 1246242-17-0.

-

TÜBİTAK Academic Journals. Advances in polymer based Friedlander quinoline synthesis.

-

ACS Publications. Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes | Organic Letters.

-

Alfa Chemistry. Friedländer Quinoline Synthesis.

-

NIH. 8-Isopropylquinoline | C12H13N | CID 80933 - PubChem.

-

PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

-

Google Patents. Synthesis method of bentazone midbody 2-amino-N-isopropylbenzamide.

-

Google Patents. US6143935A - Process for the preparation of 1,3-dicarbonyl compounds.

-

SciSpace. Synthesis of derivatives of quinoline.

-

The Good Scents Company. isopropyl quinoline, 135-79-5.

-

SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

-

8 Quinol Applications In Pharmaceuticals. Nitroxoline Anticancerogen Tablets - Nitroquinoline for Health.

-

ResearchGate. A New Green Approach to the Friedländer Synthesis of Quinolines.

-

Organic Chemistry Portal. Synthesis of quinolines.

-

ECHEMI. How to synthesise 2-aminoethyl benzene.

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

-

Slideshare. synthesis of quinoline derivatives and its applications | PPTX.

-

YouTube. Synthesis of Substituted Benzenes.

-

Givaudan. Isopropyl Quinoline.

-

Química Organica.org. Synthesis of 1,3 and 1,5-dicarbonyl compounds.

-

Fraterworks. Isopropyl Quinoline.

-

ResearchGate. Synthesis of Cumene (Isopropylbenzene) from Diisopropylbenzenes in thepresence of Benzene using Triflic acid as catalyst at room temperature.

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. klandchemicals.com [klandchemicals.com]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

- 8. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Friedlaender Synthesis [organic-chemistry.org]

- 12. isopropyl quinoline, 135-79-5 [thegoodscentscompany.com]

- 13. 8-Isopropylquinoline | C12H13N | CID 80933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for C-H Functionalization at the C8-Position of Quinoline N-Oxides

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Part 1: Core Principles and Strategic Importance

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] The ability to selectively functionalize its C-H bonds opens up new avenues for creating novel molecular architectures with tailored properties.[2][3] Among the various positions on the quinoline ring, the C8-position is of particular strategic importance for modulating the biological activity and physicochemical properties of quinoline-based compounds.[3][4]

This guide focuses on the C-H functionalization at the C8-position of quinoline N-oxides. The N-oxide functionality serves as a versatile directing group, enabling precise and efficient introduction of various functional groups at the otherwise less reactive C8-position.[1][5] We will delve into the mechanistic underpinnings of this regioselectivity and provide detailed, field-proven protocols for key transformations catalyzed by palladium, rhodium, ruthenium, and iridium complexes.

Part 2: The N-Oxide as a Traceless Directing Group: Mechanistic Insights

The regiochemical outcome of C-H functionalization on the quinoline ring is largely governed by the directing group employed.[1] The N-oxide group in quinoline N-oxides has proven to be a highly effective internal directing group, primarily facilitating functionalization at the C2 and C8 positions.[1][6] The preference for the C8-position is a result of the formation of a thermodynamically favored five-membered metallacycle intermediate upon coordination of the N-oxide's oxygen to the metal catalyst.[1] This is in contrast to the C2-functionalization, which proceeds through a more strained four-membered metallacycle.[4]

The general catalytic cycle for C8-functionalization involves:

-

Coordination of the quinoline N-oxide to the metal center.

-

C-H activation at the C8-position via a concerted metalation-deprotonation (CMD) pathway to form the stable five-membered metallacycle.

-

Reaction with the coupling partner (e.g., oxidative addition of an aryl halide, insertion of an alkene).

-

Reductive elimination to form the C8-functionalized product and regenerate the active catalyst.

The choice of metal catalyst, ligands, additives, and solvent plays a crucial role in steering the reaction selectively towards the C8-position.[3][4] For instance, while palladium catalysts often favor C2-functionalization, specific conditions and additives can override this preference to achieve high C8 selectivity.[3][4][7]

Visualization of the General Catalytic Cycle

Caption: Generalized catalytic cycle for C8 C-H functionalization.

Part 3: Palladium-Catalyzed C8-Functionalization

Palladium catalysis is a cornerstone of modern organic synthesis. While early examples of Pd-catalyzed C-H functionalization of quinoline N-oxides predominantly yielded C2-substituted products, recent advancements have enabled highly selective C8-functionalization.[3][4][7]

Application Note 3.1: C8-Arylation

The introduction of an aryl group at the C8-position of quinolines can significantly impact their biological activity. Palladium-catalyzed C8-arylation offers a direct route to these valuable compounds. The key to achieving high C8 selectivity often lies in the choice of palladium precursor and the reaction medium.[3][4] Mechanistic studies suggest that the reaction proceeds through a cyclopalladation pathway, and the solvent and additives can influence the stability of the key palladacycle intermediate.[3]

Protocol 3.1.1: Palladium-Catalyzed C8-Arylation of Quinoline N-Oxides

This protocol describes a general procedure for the C8-arylation of quinoline N-oxides with iodoarenes, which can be performed under both thermal and microwave conditions.[4]

Materials:

-

Quinoline N-oxide derivative (1.0 equiv)

-

Iodoarene (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

N,N-Dimethylformamide (DMF)

-

Schlenk tube or microwave vial

Procedure (Thermal):

-

To a Schlenk tube, add the quinoline N-oxide (0.5 mmol), iodoarene (0.75 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), and K₂CO₃ (138 mg, 1.0 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous DMF (2.5 mL) via syringe.

-

Seal the tube and heat the reaction mixture at 120 °C for 16 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the C8-arylated quinoline N-oxide.

Procedure (Microwave):

-

Combine the reagents in a microwave vial as described above.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 180 °C for 45-60 minutes.[4]

-

Work-up and purify the product as described for the thermal procedure.

| Quinoline N-Oxide | Arylating Agent | Product | Yield (Thermal) | Yield (Microwave) |

| Quinoline N-oxide | Iodobenzene | 8-Phenylquinoline N-oxide | 85% | 92% |

| 2-Methylquinoline N-oxide | 4-Iodotoluene | 2-Methyl-8-(p-tolyl)quinoline N-oxide | 82% | 88% |

| 6-Chloroquinoline N-oxide | 1-Iodo-4-methoxybenzene | 6-Chloro-8-(4-methoxyphenyl)quinoline N-oxide | 75% | 85% |

Application Note 3.2: C8-Acylation

The C8-acylation of quinoline N-oxides provides access to key intermediates for the synthesis of more complex molecules. A notable method involves the use of α-oxocarboxylic acids as the acyl source, proceeding with high regioselectivity.[8] This transformation is believed to occur via the formation of an N-oxide chelated palladacycle.[8]

Protocol 3.2.1: Palladium-Catalyzed C8-Acylation with α-Oxocarboxylic Acids

This protocol outlines a one-pot procedure for the C8-acylation of quinoline N-oxides.[9]

Materials:

-

Quinoline N-oxide derivative (1.0 equiv)

-

α-Oxocarboxylic acid (2.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

-

Potassium persulfate (K₂S₂O₈, 3.0 equiv)

-

Trifluoroacetic acid (TFA)

Procedure:

-

In a reaction vessel, combine the quinoline N-oxide (0.2 mmol), α-oxocarboxylic acid (0.4 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and K₂S₂O₈ (162 mg, 0.6 mmol).

-

Add TFA (1.0 mL) to the mixture.

-

Stir the reaction at 100 °C for 12 hours.

-

After cooling to room temperature, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the 8-acylated quinoline N-oxide.

| Quinoline N-Oxide | α-Oxocarboxylic Acid | Product | Yield |

| Quinoline N-oxide | Phenylglyoxylic acid | 8-Benzoylquinoline N-oxide | 88% |

| 6-Methylquinoline N-oxide | 2-Oxo-2-(p-tolyl)acetic acid | 8-(4-Methylbenzoyl)-6-methylquinoline N-oxide | 85% |

| 6-Bromoquinoline N-oxide | 2-(4-Chlorophenyl)-2-oxoacetic acid | 8-(4-Chlorobenzoyl)-6-bromoquinoline N-oxide | 76% |

Part 4: Rhodium-Catalyzed C8-Functionalization

Rhodium catalysts, particularly cationic Rh(III) complexes, have proven to be highly effective for a range of C8-functionalization reactions of quinoline N-oxides, including alkylation, alkenylation, amidation, and halogenation.[2][10][11][12]

Application Note 4.1: C8-Alkylation and Alkenylation

The introduction of alkyl and alkenyl groups at the C8-position can be achieved using olefins or alkynes as coupling partners.[2] These reactions often exhibit excellent regioselectivity and functional group tolerance.[2][12] Deuteration experiments have suggested that the C-H bond cleavage at both C2 and C8 is reversible, but the subsequent insertion of the coupling partner is favored at the C8-position due to the stability of the five-membered rhodacycle intermediate.[1]

Protocol 4.1.1: Rhodium(III)-Catalyzed C8-Alkylation with Maleimides

This protocol details the C8-alkylation of quinoline N-oxides with maleimides, yielding bioactive succinimide-containing quinoline derivatives.[12]

Materials:

-

Quinoline N-oxide derivative (1.0 equiv)

-

Maleimide (1.5 equiv)

-

[RhCp*Cl₂]₂ (5 mol%)

-

Silver hexafluoroantimonate (AgSbF₆, 20 mol%)

-

Dichloromethane (DCM)

Procedure:

-

To an oven-dried vial, add the quinoline N-oxide (0.2 mmol), maleimide (0.3 mmol), [RhCp*Cl₂]₂ (6.2 mg, 0.01 mmol), and AgSbF₆ (13.7 mg, 0.04 mmol).

-

Add anhydrous DCM (1.0 mL).

-

Stir the reaction mixture at room temperature for 16-24 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Quinoline N-Oxide | Maleimide | Product | Yield |

| Quinoline N-oxide | N-Phenylmaleimide | 1-Phenyl-3-(quinolin-8-yl)pyrrolidine-2,5-dione N-oxide | 92% |

| 4-Methylquinoline N-oxide | N-Ethylmaleimide | 1-Ethyl-3-(4-methylquinolin-8-yl)pyrrolidine-2,5-dione N-oxide | 89% |

| 6-Methoxyquinoline N-oxide | N-Benzylmaleimide | 1-Benzyl-3-(6-methoxyquinolin-8-yl)pyrrolidine-2,5-dione N-oxide | 85% |

Part 5: Ruthenium and Iridium-Catalyzed C8-Functionalization

Ruthenium and iridium catalysts offer unique reactivity profiles for the C8-functionalization of quinoline N-oxides.

Application Note 5.1: Ruthenium-Catalyzed Deoxygenative C8-Arylation

A significant advantage of some ruthenium-catalyzed methods is the in situ deoxygenation of the N-oxide group during the C8-arylation process, providing direct access to 8-arylquinolines.[10][13] This tandem reaction is highly atom-economical.

Protocol 5.1.1: Ruthenium-Catalyzed Deoxygenative C8-Arylation with Arylboronic Esters

This protocol describes the one-pot deoxygenative C8-arylation of quinoline N-oxides.[10]

Materials:

-

Quinoline N-oxide derivative (1.0 equiv)

-

Arylboronic acid pinacol ester (2.0 equiv)

-

[Ru(p-cymene)Cl₂]₂ (5 mol%)

-

Potassium acetate (KOAc, 1.0 equiv)

-

1,4-Dioxane

Procedure:

-

In a sealed tube, combine the quinoline N-oxide (0.3 mmol), arylboronic acid pinacol ester (0.6 mmol), [Ru(p-cymene)Cl₂]₂ (9.2 mg, 0.015 mmol), and KOAc (29 mg, 0.3 mmol).

-

Add anhydrous 1,4-dioxane (1.5 mL).

-

Heat the reaction at 120 °C for 24 hours.

-

Cool the mixture, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to obtain the 8-arylquinoline.

Application Note 5.2: Iridium-Catalyzed C8-Amidation

Iridium catalysts have been successfully employed for the direct C8-amidation of quinoline N-oxides.[11][14] Mechanistic studies indicate that the formation of an N-oxide-chelated iridacycle is key to the high regioselectivity.[11]

Protocol 5.2.1: Iridium-Catalyzed C8-Amidation with Sulfonyl Azides

This protocol provides a method for the regioselective introduction of an amide group at the C8-position.[15]

Materials:

-

Quinoline N-oxide derivative (1.0 equiv)

-

Sulfonyl azide (1.2 equiv)

-

[IrCp*Cl₂]₂ (2.5 mol%)

-

Silver acetate (AgOAc, 10 mol%)

-

Acetic acid (AcOH, 20 mol%)

-

1,2-Dichloroethane (DCE)

Procedure:

-

To a reaction tube, add the quinoline N-oxide (0.3 mmol), sulfonyl azide (0.36 mmol), [IrCp*Cl₂]₂ (6.0 mg, 0.0075 mmol), AgOAc (5.0 mg, 0.03 mmol), and AcOH (3.6 µL, 0.06 mmol).

-

Add anhydrous DCE (1.5 mL).

-

Stir the reaction at 80 °C for 12 hours.

-

After cooling, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate and purify by column chromatography.

Part 6: Preparatory Protocol: Synthesis of Quinoline N-Oxides

The starting materials for all the above functionalizations are quinoline N-oxides, which can be readily prepared from the corresponding quinolines.

Protocol 6.1: General Procedure for the N-Oxidation of Quinolines

Materials:

-

Quinoline derivative

-

meta-Chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 equiv)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the quinoline derivative (1.0 mmol) in DCM (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 mmol) portion-wise over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Once the starting material is consumed, wash the reaction mixture with a saturated aqueous solution of NaHCO₃ (2 x 10 mL) and then with brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude quinoline N-oxide is often of sufficient purity for subsequent reactions but can be further purified by recrystallization or column chromatography if necessary.[16]

Part 7: Visualization of Experimental Workflow

Caption: Workflow for C8-functionalization of quinoline N-oxides.

Part 8: Conclusion and Future Outlook

The C-H functionalization at the C8-position of quinoline N-oxides has emerged as a powerful strategy for the synthesis of diverse and complex quinoline derivatives. The N-oxide directing group, in combination with a range of transition metal catalysts, provides a reliable handle for achieving high regioselectivity. The protocols detailed in this guide offer robust starting points for researchers in academia and industry. Future developments in this field will likely focus on expanding the scope of compatible functional groups, developing more sustainable catalytic systems (e.g., using earth-abundant metals), and exploring enantioselective C8-functionalization reactions.

References

-

C-H functionalization of quinoline N-oxides catalyzed by Pd(II) complexes: a computational study. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. (2023). RSC Publishing. [Link]

-

Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C–H Activation Using N-Oxide as a Stepping Stone. (2014). ACS Publications. [Link]

-

Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). PubMed Central. [Link]

-

Scheme 1. C-8 functionalization of quinoline. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Recent Progress in the Functionalization of Quinoline N-Oxide. (2020). Chinese Journal of Organic Chemistry. [Link]

-

Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. (2015). ACS Publications. [Link]

-

The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs. (2020). New Journal of Chemistry. [Link]

-

C8-Selective Acylation of Quinoline N-Oxides with α-Oxocarboxylic Acids via Palladium-Catalyzed Regioselective C-H Bond Activation. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Palladium‐Catalyzed Regioselective C−H Arylation of Quinoline‐N‐Oxides at C‐8 Position using Diaryliodonium Salts. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. (2015). National Institutes of Health. [Link]

-

Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (2016). PubMed Central. [Link]

-

Regioselective Introduction of Heteroatoms at the C‐8 Position of Quinoline N‐Oxides: Remote C−H Activation. (2014). Institute for Basic Science. [Link]

-

Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. (2021). PubMed Central. [Link]

-

Palladium-Catalyzed Alkenylation of Quinoline-N-oxides via C−H Activation under External-Oxidant-Free Conditions. (2009). ACS Publications. [Link]

-

Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids. (2019). ACS Publications. [Link]

- Novel preparation method of quinoline n-oxide derivative with amide group. (n.d.). Google Patents.

-

Site-Selective C8-Alkylation of Quinoline N-Oxides with Maleimides under Rh(III) Catalysis. (2021). ACS Publications. [Link]

-

Ru-Catalyzed Deoxygenative Regioselective C8–H Arylation of Quinoline N-Oxides. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Synthesis of Quinoline-2-thiones by Selective Deoxygenative C–H/C–S Functionalization of Quinoline N-Oxides with Thiourea. (2023). ACS Publications. [Link]

-

Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

-

Rh(III)-Catalyzed Regioselective C8-alkenylation of isoquinolones with methoxyallene: A Facile Access to aldehyde bearing isoqui. (2022). ChemRxiv. [Link]

-